molecular formula C19H20ClN5O2 B2583136 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421482-98-5

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

货号: B2583136
CAS 编号: 1421482-98-5
分子量: 385.85
InChI 键: VBAXQTJHAZQOJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyrrolopyrimidine core, a scaffold recognized for its potential in pharmaceutical development . Compounds with pyrrolopyrimidine structures are frequently investigated as kinase inhibitors and have shown promise in preclinical studies for targeting various disease pathways . The specific structure of this compound, which includes a chloro-substituted benzamide moiety linked to a pyrrolopyrimidine via an ethylamino chain, suggests potential for high-affinity interaction with biological targets. This makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and signal transduction research. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

属性

IUPAC Name

5-chloro-2-methoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-13-23-17(12-18(24-13)25-9-3-4-10-25)21-7-8-22-19(26)15-11-14(20)5-6-16(15)27-2/h3-6,9-12H,7-8H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAXQTJHAZQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular weight of approximately 394.85 g/mol and features several functional groups, including:

  • Chloro group
  • Methoxy group
  • Amide group

These structural elements contribute to its chemical reactivity and biological activity, particularly in modulating various cellular pathways involved in diseases such as cancer and diabetes .

Preliminary studies suggest that this compound acts primarily as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling, metabolism, and proliferation. By inhibiting specific kinases, this compound may alter metabolic and inflammatory pathways, presenting therapeutic opportunities in oncology and metabolic disorders .

Anticancer Potential

In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values comparable to established anticancer agents, indicating its potential effectiveness in inhibiting cancer cell growth .

Interaction Studies

Molecular docking studies reveal that the compound can effectively bind to specific protein targets involved in disease pathways. This binding affinity suggests that it may inhibit the activity of certain enzymes, thereby modulating biological responses critical for disease progression .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-Chloro-N-(pyrimidinyl)sulfonamideContains chloro and sulfonamide groupsKinase inhibitor
2-Methylpyrimidine derivativesSimilar pyrimidine ring structureAntimicrobial properties
N-(pyridinyl)sulfonamideContains a pyridine ringAnticancer activity

The unique combination of functional groups in this compound enhances its binding affinity and selectivity towards particular molecular targets compared to these similar compounds .

Case Studies

Recent research highlights the efficacy of this compound in various experimental settings:

  • Antibacterial Activity : Related pyrrole derivatives have shown promising antibacterial properties, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus .
  • Anticancer Activity : In studies involving human cancer cell lines, compounds with similar structural motifs have demonstrated significant growth inhibition, suggesting that this compound may also exhibit similar effects .

科学研究应用

Chemical Properties and Structure

The compound features a unique combination of functional groups, including chloro, methoxy, and amide functionalities, contributing to its biological activity. Its molecular formula is C18H22ClN5O2C_{18}H_{22}ClN_{5}O_{2} with a molecular weight of approximately 394.85 g/mol. The structural characteristics facilitate interactions with biological targets, particularly in kinase inhibition.

Kinase Inhibition

5-Chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has been identified as a potential inhibitor of specific kinase enzymes. Kinases are crucial in regulating various cellular processes such as metabolism, proliferation, and apoptosis. Preliminary studies indicate that this compound can modulate metabolic and inflammatory pathways, making it a candidate for treating diseases like cancer and diabetes.

Table 1: Biological Activity Overview

Activity TypeDescriptionPotential Applications
Kinase InhibitionInhibits specific kinase enzymesCancer therapy, metabolic disorders
Antimicrobial PropertiesPotential activity against bacterial strainsAntibiotic development
Cytotoxic EffectsInduces cell death in cancer cellsAnticancer drug development

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar compounds containing pyrimidine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing selectivity and potency against tumor growth .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of related compounds. Results indicated that derivatives with similar structures exhibited promising activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar efficacy.

相似化合物的比较

Core Benzamide Derivatives

  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (): Structural Difference: The N-substituent here is a simple phenethyl group, lacking the pyrimidine-pyrrole-ethylamino chain. Implications: The absence of the pyrimidine-pyrrole system likely reduces hydrogen-bonding capacity and target selectivity compared to the target compound. Phenethyl groups are common in CNS-active compounds, suggesting divergent therapeutic applications.
  • N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (): Structural Difference: A nitro group replaces the methoxy group at position 2, and the N-substituent is a 5-chloropyridinyl moiety. The pyridine ring may enhance π-π stacking interactions in target binding compared to pyrimidine-pyrrole systems .

Pyrimidine-Containing Analogs

  • 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Structural Difference: A fused chromene-pyrimidine system replaces the benzamide core, with chlorobenzylidene and chlorophenyl substituents. The dual chloro substituents may enhance halogen bonding but reduce solubility compared to the target compound’s methoxy group .

Substituent-Driven Functional Comparisons

Compound Key Substituents Molecular Weight (Da) Notable Features
Target Compound 5-Cl, 2-OCH₃, pyrimidine-pyrrole-ethylamino ~480 (estimated) High potential for multi-target interactions due to diverse heterocycles.
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide 5-Cl, 2-OCH₃, phenethyl ~318 Simpler structure; likely higher metabolic stability but lower selectivity.
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide 5-Cl, 2-NO₂, 5-OCH₃, pyridinyl ~337 Nitro group may confer cytotoxicity; pyridine vs. pyrimidine alters electronic effects.

Research Findings and Hypotheses

  • Target Selectivity: The pyrimidine-pyrrole-ethylamino chain in the target compound may improve binding to kinases or GPCRs compared to simpler benzamides, as pyrimidines are common in ATP-competitive inhibitors .
  • Metabolic Stability : The pyrrole ring could slow oxidative metabolism compared to phenyl or pyridine groups, as seen in compounds like N-(6-Bromo-inden-5-yl)acetamide (), where bromination enhances stability .
  • Solubility : The methoxy group in the target compound may improve aqueous solubility relative to nitro- or chloro-substituted analogs, critical for oral bioavailability.

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 5-chloro-2-methoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves low yields due to steric hindrance or side reactions. For example, coupling reactions between pyrimidine intermediates and benzamide precursors may require precise stoichiometric control and inert atmospheres (e.g., nitrogen protection) to minimize oxidation . Optimization strategies include:

  • Catalytic systems : Use of palladium-based catalysts for C–N bond formation.
  • Purification : Column chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) to isolate pure products .
  • Yield improvement : Sequential temperature adjustments (e.g., 0°C for initiation, room temperature for completion) to stabilize reactive intermediates .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions (e.g., methoxy groups at C2, pyrrole at C6) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ peaks) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, as demonstrated in related benzamide derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology : Use biochemical and cell-based assays:

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target specificity?

  • Methodology :

  • Docking simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., methionine aminopeptidase-1) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory potency .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodology :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Data normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to account for batch effects .

Q. How can the metabolic stability of this compound be assessed to inform medicinal chemistry optimization?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Structural tweaks : Introduce fluorine atoms or cyclopropyl groups to block metabolic hotspots .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。